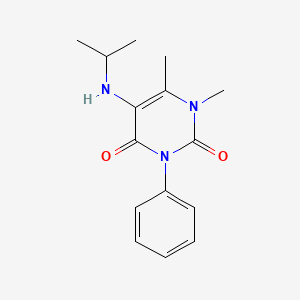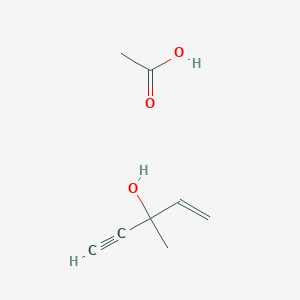
4-Tert-butylphenol;formaldehyde;2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde: is a complex polymeric compound. It is synthesized through the polymerization of 2-hydroxybenzoic acid (salicylic acid), 4-(1,1-dimethylethyl)phenol (tert-butylphenol), and formaldehyde. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde involves a condensation reaction. The process typically includes the following steps:
Condensation Reaction: 2-hydroxybenzoic acid reacts with formaldehyde in the presence of an acid or base catalyst to form a hydroxymethyl derivative.
Polymerization: The hydroxymethyl derivative then reacts with 4-(1,1-dimethylethyl)phenol under controlled conditions to form the polymer.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure complete polymerization. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired molecular weight and polymer properties.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, especially at the phenolic and benzoic acid moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer structure.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the polymer.
Reduction: Reduced forms of the polymer with altered functional groups.
Substitution: Substituted aromatic derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of advanced polymeric materials.
- Acts as a stabilizer in certain chemical reactions.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine:
- Explored for its antimicrobial properties and potential use in medical coatings.
Industry:
- Utilized in the production of high-performance resins and coatings.
- Employed as an additive in the manufacture of plastics and rubbers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with biological molecules, leading to its antimicrobial effects. Additionally, the polymer’s structure allows it to act as a stabilizer and protective agent in various industrial applications.
Comparación Con Compuestos Similares
Phenol-formaldehyde resins: These are similar in their use of formaldehyde and phenolic compounds but differ in their specific monomeric units.
Urea-formaldehyde resins: These also use formaldehyde but involve urea instead of phenolic compounds.
Melamine-formaldehyde resins: Similar in their use of formaldehyde but involve melamine as the primary reactant.
Uniqueness:
- The inclusion of 2-hydroxybenzoic acid in the polymer structure provides unique chemical properties, such as enhanced stability and specific reactivity.
- The presence of 4-(1,1-dimethylethyl)phenol imparts additional steric hindrance, affecting the polymer’s physical properties and reactivity.
Propiedades
Número CAS |
28110-65-8 |
|---|---|
Fórmula molecular |
C18H22O5 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-tert-butylphenol;formaldehyde;2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2 |
Clave InChI |
MVWQDNJZYFHWED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)O |
Números CAS relacionados |
28110-65-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







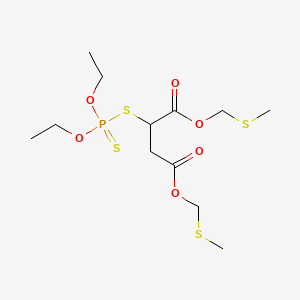

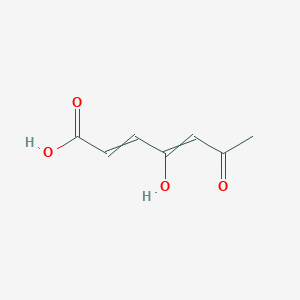
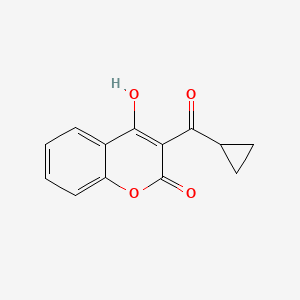

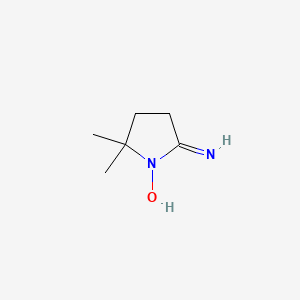
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
